molecular formula C27H28N4O5 B6105179 ETHYL 7-CYCLOPROPYL-3-{[2-(2,5-DIMETHYLPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

ETHYL 7-CYCLOPROPYL-3-{[2-(2,5-DIMETHYLPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B6105179
M. Wt: 488.5 g/mol
InChI Key: VHSQCVXEQGNNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 7-CYCLOPROPYL-3-{[2-(2,5-DIMETHYLPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-CYCLOPROPYL-3-{[2-(2,5-DIMETHYLPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, including the formation of the oxazole ring, the pyrido[2,3-d]pyrimidine core, and the final esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-CYCLOPROPYL-3-{[2-(2,5-DIMETHYLPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 7-CYCLOPROPYL-3-{[2-(2,5-DIMETHYLPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 7-CYCLOPROPYL-3-{[2-(2,5-DIMETHYLPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.

    Imidazole Derivatives: Compounds with the imidazole ring, known for their broad range of chemical and biological properties.

Uniqueness

ETHYL 7-CYCLOPROPYL-3-{[2-(2,5-DIMETHYLPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings

Properties

IUPAC Name

ethyl 7-cyclopropyl-3-[[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O5/c1-6-35-26(33)19-12-20(17-9-10-17)28-23-22(19)25(32)31(27(34)30(23)5)13-21-16(4)36-24(29-21)18-11-14(2)7-8-15(18)3/h7-8,11-12,17H,6,9-10,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSQCVXEQGNNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=C(OC(=N3)C4=C(C=CC(=C4)C)C)C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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